molecular formula C16H24N5NaO12P+ B235948 6-Mannopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate CAS No. 133163-37-8

6-Mannopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate

Cat. No. B235948
CAS RN: 133163-37-8
M. Wt: 532.35 g/mol
InChI Key: DMAUSGMBMOZFSD-UINXXQCESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Mannopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate, commonly known as ManNAz, is a chemical compound that has gained significant attention in the field of chemical biology. This molecule has a unique property of being metabolized by cells and incorporated into glycans, which makes it an excellent tool for studying the biosynthesis, trafficking, and turnover of glycans in living cells.

Mechanism of Action

ManNAz is metabolized by cells and incorporated into glycans through the same biosynthetic pathways as natural sialic acid. The azide group in ManNAz can be selectively labeled with fluorophores or biotin by click chemistry, which allows for the detection and visualization of labeled glycans.
Biochemical and Physiological Effects:
ManNAz labeling has been shown to have minimal effects on cell viability, proliferation, and differentiation. However, it can affect the properties of glycans, such as their charge and hydrophobicity, which can impact their biological functions.

Advantages and Limitations for Lab Experiments

ManNAz labeling offers several advantages over traditional methods of glycan labeling, such as metabolic labeling with radioisotopes or chemical modification of glycans. It is a non-invasive method that allows for the labeling of glycans in living cells and tissues. However, ManNAz labeling requires specialized equipment and expertise in click chemistry, which can be a limitation for some researchers.

Future Directions

ManNAz labeling has opened up new avenues for studying glycans in living cells and tissues. Future research can focus on developing new methods for labeling and detecting glycans, as well as exploring the biological functions of specific glycans in various biological systems. Additionally, ManNAz labeling can be used in combination with other techniques, such as mass spectrometry, to provide a more comprehensive understanding of glycan biology.

Synthesis Methods

ManNAz can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups, azidation of the sugar moiety, and phosphorylation of the nucleoside. The final product is obtained after deprotection and purification steps.

Scientific Research Applications

ManNAz has been widely used as a metabolic labeling tool to study various biological processes, including glycan biosynthesis, trafficking, and turnover. It has been used to label and track glycans in various biological systems, including bacteria, yeast, and mammalian cells.

properties

CAS RN

133163-37-8

Molecular Formula

C16H24N5NaO12P+

Molecular Weight

532.35 g/mol

IUPAC Name

sodium;[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C16H24N5O12P.Na/c1-6-3-21(16(27)18-14(6)25)10-2-7(19-20-17)8(32-10)4-30-34(28,29)31-5-9-11(22)12(23)13(24)15(26)33-9;/h3,7-13,15,22-24,26H,2,4-5H2,1H3,(H,28,29)(H,18,25,27);/q;+1/t7?,8?,9-,10?,11-,12+,13+,15+;/m1./s1

InChI Key

DMAUSGMBMOZFSD-UINXXQCESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@@H]([C@H](O3)O)O)O)O)N=[N+]=[N-].[Na+]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-].[Na+]

synonyms

6-alpha-D-mannopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate
6-MADTP
6-mannopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.